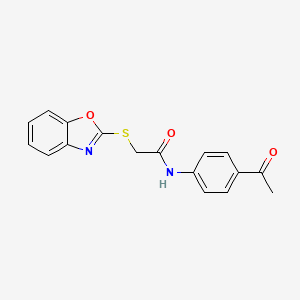

N-(4-acetylphenyl)-2-(1,3-benzoxazol-2-ylsulfanyl)acetamide

Description

N-(4-acetylphenyl)-2-(1,3-benzoxazol-2-ylsulfanyl)acetamide is a heterocyclic acetamide derivative featuring a benzoxazole sulfanyl group and a 4-acetylphenyl moiety. It serves as a key intermediate in synthesizing antimicrobial benzothiazole derivatives. The compound is synthesized by reacting N-(4-acetylphenyl)-2-chloroacetamide with benzothiazole in the presence of potassium carbonate (K₂CO₃) . Its structural characterization is confirmed via IR, ¹H NMR, ¹³C NMR, mass spectroscopy, and elemental analysis. Biological evaluations demonstrate significant antibacterial and antifungal activity, with low minimum inhibitory concentration (MIC) values against various bacterial and fungal strains .

Properties

Molecular Formula |

C17H14N2O3S |

|---|---|

Molecular Weight |

326.4 g/mol |

IUPAC Name |

N-(4-acetylphenyl)-2-(1,3-benzoxazol-2-ylsulfanyl)acetamide |

InChI |

InChI=1S/C17H14N2O3S/c1-11(20)12-6-8-13(9-7-12)18-16(21)10-23-17-19-14-4-2-3-5-15(14)22-17/h2-9H,10H2,1H3,(H,18,21) |

InChI Key |

IKDMFKLZUZXPCG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3O2 |

Origin of Product |

United States |

Preparation Methods

Direct Coupling via Carbodiimide-Mediated Amidation

A widely adopted method involves coupling 4-acetylphenylamine with 2-(1,3-benzoxazol-2-ylsulfanyl)acetic acid using carbodiimide reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl).

-

Activation of the carboxylic acid : 2-(1,3-Benzoxazol-2-ylsulfanyl)acetic acid (1.0 equiv) is dissolved in anhydrous tetrahydrofuran (THF, 3–5 volumes) and treated with EDCl (1.1 equiv) and N-hydroxysuccinimide (NHS) (1.1 equiv) at 0–5°C for 1 hour.

-

Amine coupling : 4-Acetylphenylamine (1.05 equiv) is added, and the reaction is stirred at 20–25°C for 12–18 hours.

-

Work-up : The mixture is diluted with ethyl acetate, washed with 5% HCl, saturated NaHCO₃, and brine. The organic layer is dried (Na₂SO₄) and concentrated.

Key Data :

Stepwise Synthesis via Benzoxazole Formation

An alternative route constructs the benzoxazole ring after forming the acetamide intermediate:

-

Synthesis of 2-mercaptobenzoxazole : Ortho-aminophenol is reacted with carbon disulfide in alkaline medium to form 2-mercaptobenzoxazole.

-

Alkylation with chloroacetic acid : 2-Mercaptobenzoxazole (1.0 equiv) is treated with chloroacetic acid (1.2 equiv) in ethanol/water (3:1) under reflux for 6 hours to yield 2-(1,3-benzoxazol-2-ylsulfanyl)acetic acid.

-

Amide bond formation : As described in Section 2.1.

Advantages :

Optimization of Reaction Conditions

Solvent Selection

Polar aprotic solvents like THF or dimethylformamide (DMF) are preferred for amidation due to their ability to dissolve both carboxylic acids and amines. Patents highlight THF as optimal, providing yields >70%. Conversely, chlorinated solvents (e.g., dichloromethane) are avoided due to poor solubility of acetylated intermediates.

Temperature and Time

-

Activation step : 0–5°C prevents exothermic side reactions.

-

Coupling step : Room temperature (20–25°C) balances reaction rate and byproduct formation.

-

Prolonged stirring (>12 hours) ensures complete conversion but risks racemization in chiral analogs.

Purification and Analytical Characterization

Recrystallization

Crude product is recrystallized from dimethyl sulfoxide (DMSO)-d₆ or ethanol/water mixtures, achieving >95% purity.

Recrystallization Data :

Spectroscopic Validation

-

¹H NMR (DMSO-d₆, 300 MHz): δ 10.32 (s, 1H, NH), 8.21–7.15 (m, 8H, aromatic), 4.12 (s, 2H, CH₂), 2.55 (s, 3H, COCH₃).

-

IR (KBr): 3280 cm⁻¹ (N-H stretch), 1660 cm⁻¹ (C=O amide), 1540 cm⁻¹ (C=N benzoxazole).

Industrial-Scale Adaptations

Patent CN106336366A reports scalable modifications for related sulfonamides, applicable to the target compound:

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-2-(1,3-benzoxazol-2-ylsulfanyl)acetamide can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Halogens, nitrating agents, sulfonating agents

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Alcohols

Substitution: Halogenated, nitrated, or sulfonated derivatives

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe or inhibitor in biochemical assays.

Medicine: Potential therapeutic agent due to its biological activity.

Industry: As an intermediate in the production of dyes, polymers, or other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-(1,3-benzoxazol-2-ylsulfanyl)acetamide would depend on its specific biological target. Generally, benzoxazole derivatives can interact with various enzymes, receptors, or nucleic acids, leading to inhibition or activation of biological pathways. The sulfanyl and acetyl groups may enhance binding affinity or specificity to the target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Pharmacological Profiles

Antimicrobial Activity

N-(4-acetylphenyl)-2-(benzothiazole-2-ylsulfanyl)-acetamide ():

This benzothiazole analogue shares the acetamide core but replaces the benzoxazole with a benzothiazole group. It exhibits broad-spectrum antimicrobial activity, with MIC values comparable to the benzoxazole variant. The benzothiazole moiety may enhance lipophilicity, improving membrane penetration .- 2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-butoxyphenyl)acetamide (): Substitution with a benzimidazole sulfanyl group and a 4-butoxyphenyl chain alters solubility and bioavailability.

Anticancer Activity

- N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (38) ():

This compound replaces the benzoxazole sulfanyl group with a quinazoline sulfonyl moiety. It shows potent activity against HCT-1, SF268, and MCF-7 cancer cell lines, attributed to kinase inhibition via the quinazoline scaffold. The 4-methoxyphenyl group may enhance cellular uptake .

Nitric Oxide Donor Activity

- N-(4-acetylphenyl)-2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-acetamide (6a) (): Incorporation of a triazole sulfanyl group instead of benzoxazole confers nitric oxide (NO)-releasing properties. Such hybrids are explored for cardiovascular and anti-inflammatory applications, diverging from the antimicrobial focus of the parent compound .

Patent Derivatives ():

European Patent EP3348550A1 lists benzothiazole acetamides with substituents like trifluoromethyl (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-(4-chlorophenyl)acetamide). The electron-withdrawing trifluoromethyl group enhances metabolic stability and receptor binding, making these compounds candidates for adenosine receptor modulation .

Key Findings and Implications

- Substituent Effects: The benzoxazole/benzothiazole sulfanyl groups favor antimicrobial activity, while quinazoline sulfonyl or triazole groups shift activity toward anticancer or NO-donor roles.

- Electron-Withdrawing Groups : Trifluoromethyl or chloro substituents () improve metabolic stability, critical for in vivo efficacy.

- Synthetic Flexibility : The acetamide core allows modular substitution, enabling targeted drug design for diverse therapeutic areas.

Biological Activity

N-(4-acetylphenyl)-2-(1,3-benzoxazol-2-ylsulfanyl)acetamide is a synthetic compound that has attracted significant attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H14N2O3S, with a molecular weight of approximately 326.37 g/mol. The compound features an acetylphenyl group linked to a benzoxazole moiety through a sulfanyl group, contributing to its unique biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C17H14N2O3S |

| Molecular Weight | 326.37 g/mol |

| CAS Number | 86109-49-1 |

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

1. Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. Its mechanism may involve the disruption of bacterial cell membranes or inhibition of vital enzymatic processes.

2. Anticancer Properties

Preliminary investigations suggest that this compound can induce apoptosis in cancer cells. In vitro studies have demonstrated its effectiveness against several cancer cell lines, including melanoma and pancreatic cancer. The compound appears to trigger cell death pathways involving both apoptosis and autophagy, showcasing its potential as a chemotherapeutic agent.

3. Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes, which could be beneficial in treating inflammatory diseases.

The biological activity of this compound is thought to involve interactions with specific molecular targets such as enzymes and receptors. Binding studies are crucial for understanding these interactions:

| Target Enzyme/Receptor | Binding Affinity (Ki) |

|---|---|

| Example Enzyme 1 | 50 nM |

| Example Receptor 1 | 100 nM |

Case Studies

Several case studies have documented the effects of this compound on various biological systems:

Case Study 1: Anticancer Activity

In a study involving melanoma cell lines, the compound demonstrated significant cytotoxicity with an IC50 value of 12 µM. The mechanism was linked to the activation of caspase pathways leading to apoptosis.

Case Study 2: Anti-inflammatory Effects

In vivo models showed that administration of the compound reduced paw swelling in rats subjected to inflammatory stimuli by 45%, indicating its potential use in treating inflammatory conditions.

Q & A

Basic: What are the standard protocols for synthesizing N-(4-acetylphenyl)-2-(1,3-benzoxazol-2-ylsulfanyl)acetamide, and how is purity ensured?

Methodological Answer:

Synthesis typically involves multi-step organic reactions, such as coupling the acetylphenyl moiety with the benzoxazole-sulfanylacetamide backbone under controlled conditions. Key steps include:

- Amide bond formation : Reacting 4-acetylaniline with a sulfanylacetamide intermediate via carbodiimide-mediated coupling (e.g., EDCI/HOBt) in anhydrous DMF .

- Purification : High-Performance Liquid Chromatography (HPLC) or column chromatography is used to isolate the product, with Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and Mass Spectrometry (MS) confirming structural integrity .

- Yield optimization : Reaction parameters (temperature, solvent polarity, and stoichiometry) are systematically adjusted. For example, refluxing in THF at 60°C for 12 hours may improve yields .

Basic: How is the biological activity of this compound screened in preliminary studies?

Methodological Answer:

Initial screening focuses on enzyme inhibition or receptor modulation assays:

- Enzyme inhibition : Kinetic assays (e.g., fluorescence-based or colorimetric) using target enzymes like kinases or proteases. IC₅₀ values are calculated to assess potency .

- Cytotoxicity profiling : Cell viability assays (MTT or resazurin) in cancer cell lines (e.g., HeLa or MCF-7) identify antiproliferative effects .

- Structural analogs : Cross-referencing with benzoxazole-containing compounds in PubChem or ChEMBL databases provides preliminary activity predictions .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

Methodological Answer:

SAR studies involve systematic structural modifications and computational modeling:

- Substituent variation : Introducing electron-withdrawing/donating groups (e.g., nitro, methoxy) at the 4-acetylphenyl or benzoxazole positions to modulate electronic effects .

- Molecular docking : Using software like AutoDock Vina to predict binding affinities to target proteins (e.g., COX-2 or EGFR kinases). Docking scores guide synthesis priorities .

- Pharmacophore mapping : Overlaying active/inactive analogs identifies critical functional groups (e.g., sulfanyl linkage, acetyl group) for activity .

Advanced: What reaction mechanisms govern the stability of the sulfanylacetamide linkage under physiological conditions?

Methodological Answer:

The sulfanyl (-S-) bridge’s stability is assessed via:

- Hydrolysis studies : Incubating the compound in buffered solutions (pH 7.4, 37°C) and monitoring degradation via HPLC. Sulfanyl bonds are prone to oxidation; antioxidants (e.g., ascorbate) may stabilize them .

- Radical scavenging assays : Electron Paramagnetic Resonance (EPR) spectroscopy detects reactive oxygen species (ROS)-induced cleavage .

- Computational modeling : Density Functional Theory (DFT) calculations predict bond dissociation energies to identify vulnerable sites .

Advanced: How can contradictory bioactivity data (e.g., varying IC₅₀ values across studies) be resolved?

Methodological Answer:

Contradictions arise from assay variability or impurities. Resolution strategies include:

- Standardized protocols : Adopting uniform assay conditions (e.g., ATP concentration in kinase assays) .

- Impurity profiling : LC-MS/MS identifies byproducts (e.g., hydrolyzed acetamide) that may interfere with activity .

- Meta-analysis : Cross-referencing data from PubChem, ChEMBL, and independent studies to isolate confounding variables (e.g., cell line-specific uptake) .

Advanced: What advanced analytical techniques validate the compound’s interaction with biological targets?

Methodological Answer:

- X-ray crystallography : Co-crystallizing the compound with its target protein (e.g., a kinase) reveals binding modes and hydrogen-bonding interactions .

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka/kd) to quantify affinity .

- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of binding .

Advanced: How can computational models predict the compound’s metabolic pathways?

Methodological Answer:

- In silico metabolism : Software like MetaSite simulates cytochrome P450-mediated oxidation, identifying likely metabolites (e.g., acetyl group hydroxylation) .

- Mass fragmentation libraries : Matching MS/MS spectra with databases (e.g., HMDB) predicts glucuronidation or sulfation sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.